4-Fluoropyridine-3-boronic acid
Overview
Description
4-Fluoropyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, including 4-fluoropyridine-3-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be considered the organic groups involved in these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound transfers its organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have good stability and reactivity .
Result of Action
The result of this compound’s action in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound is generally considered environmentally benign .
Biochemical Analysis
Biochemical Properties
4-Fluoropyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in this compound acts as a nucleophile, facilitating the transmetalation step in the coupling reaction .
Additionally, this compound has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell cycle regulation and apoptosis .
Moreover, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within cells. These effects on cellular processes highlight the potential of this compound as a tool for studying cellular function and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to the active sites of enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the reversible covalent bond formation between the boronic acid group and the hydroxyl groups of serine or threonine residues can inhibit the activity of serine proteases .
In addition to enzyme inhibition, this compound can also affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. The ability of this compound to influence gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. The stability of the compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Long-term exposure to this compound in cell culture experiments has revealed that the compound can have sustained effects on cellular function. For example, prolonged treatment with this compound can lead to persistent changes in gene expression and metabolic activity, indicating that the compound can exert long-lasting effects on cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity. There is a threshold beyond which the compound can exhibit toxic or adverse effects .
At therapeutic doses, this compound has been found to modulate enzyme activity and gene expression in a manner consistent with its proposed mechanism of action. At higher doses, the compound can cause toxicity, manifesting as cellular damage, inflammation, and organ dysfunction. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in the transmetalation step. Additionally, the compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components .
The metabolic flux of this compound can be influenced by factors such as enzyme expression levels, cofactor availability, and the presence of other metabolic intermediates. These interactions can result in changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments .
The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters. These factors can affect the compound’s localization and accumulation, ultimately influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the boronic acid group can facilitate the localization of this compound to the endoplasmic reticulum or other organelles involved in protein synthesis and modification .
The subcellular localization of this compound can also affect its interactions with enzymes and other biomolecules. By localizing to specific compartments, the compound can modulate the activity of enzymes involved in key cellular processes, thereby influencing overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-3-boronic acid typically involves the borylation of 4-fluoropyridine. One common method is the palladium-catalyzed cross-coupling of 4-fluoropyridine with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation of 4-fluoropyridine .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZOURNTIVCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382282 | |
Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860626-80-8 | |
Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoropyridine 3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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